

Technical Profile: CAS 802565-41-9

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | 1-Amino-2-(4-chlorophenyl)propan-2-ol |
| CAS No.: | 802565-41-9 |
| Cat. No.: | B1285015 |

[Get Quote](#)

1-Amino-2-(4-chlorophenyl)propan-2-ol: A Critical Chiral Scaffold

Executive Summary

CAS 802565-41-9, systematically identified as **1-Amino-2-(4-chlorophenyl)propan-2-ol**, represents a specialized pharmacophore building block in medicinal chemistry.^[1] Structurally characterized by a tertiary alcohol and a primary amine flanking a quaternary carbon substituted with a 4-chlorophenyl group, this compound serves as a pivotal intermediate in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs), beta-adrenergic modulators, and chiral oxazoline ligands for asymmetric catalysis.

This guide provides a comprehensive technical analysis of CAS 802565-41-9, detailing its physicochemical properties, synthetic engineering via the Corey-Chaykovsky reaction, and analytical quality control parameters. It is designed to support researchers in optimizing synthetic routes and establishing robust handling protocols.

Physicochemical Characterization

The unique reactivity of CAS 802565-41-9 stems from its

-amino alcohol motif, which allows for selective functionalization (e.g., cyclization to oxazolidinones or aziridines). The presence of the *p*-chloro substituent enhances lipophilicity and metabolic stability in downstream API derivatives.

Table 1: Physicochemical Properties Data Sheet

| Property | Value | Technical Note |
|-------------------|---------------------------------------|--|
| CAS Number | 802565-41-9 | Confirmed Registry Number |
| IUPAC Name | 1-Amino-2-(4-chlorophenyl)propan-2-ol | |
| Molecular Formula | | |
| Molecular Weight | 185.65 g/mol | |
| Physical State | Solid / Crystalline Powder | Hygroscopic tendency |
| Melting Point | 92.5°C (Predicted) | Range: 90–95°C depending on purity |
| Boiling Point | 289°C (at 760 mmHg) | Decomposition likely prior to boiling |
| Density | | Predicted |
| pKa (Base) | 9.5 (Amine) | Protonation of primary amine |
| LogP | 1.07 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water (unless protonated) |

Synthetic Engineering & Manufacturing Strategy

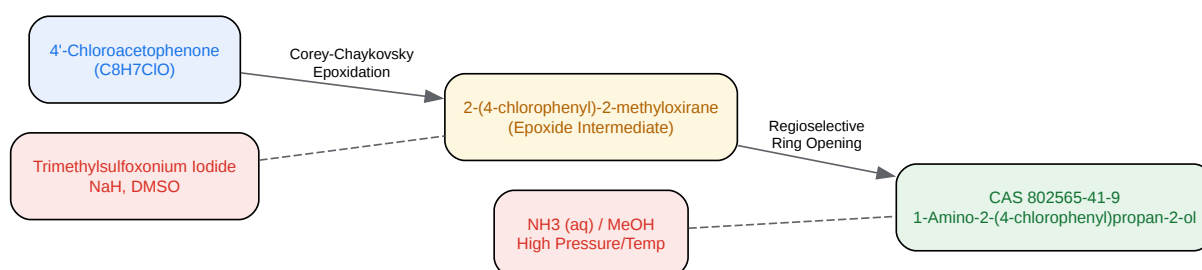
The synthesis of CAS 802565-41-9 requires precise control over regioselectivity to ensure the formation of the tertiary alcohol rather than the ether or rearranged products. The industry-standard route employs the Corey-Chaykovsky epoxidation followed by aminolysis.

3.1 Reaction Mechanism & Causality

- Epoxidation: 4'-Chloroacetophenone is treated with a sulfur ylide (generated from trimethylsulfoxonium iodide) to form the gem-disubstituted epoxide. This method is preferred over mCPBA oxidation of the alkene due to higher stereocontrol and yield.
- Aminolysis: The epoxide ring is opened using ammonia. The attack occurs at the less sterically hindered carbon (the methylene group), ensuring the formation of the primary amine at the C1 position and the tertiary alcohol at the C2 position.

3.2 Visualization: Synthetic Workflow

The following diagram illustrates the stepwise conversion from the ketone precursor to the final amino alcohol.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway for CAS 802565-41-9 via Corey-Chaykovsky epoxidation and aminolysis.[1][2][3]

3.3 Detailed Experimental Protocol

Note: All procedures must be performed in a fume hood due to the use of volatile amines and sulfur compounds.

Step 1: Epoxide Formation

- Preparation: In a flame-dried flask under

, suspend Sodium Hydride (60% dispersion, 1.2 eq) in dry DMSO.

- Ylide Generation: Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir at room temperature for 1 hour until the evolution of

 ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).
- Addition: Dropwise add a solution of 4'-Chloroacetophenone (1.0 eq) in DMSO.
- Reaction: Stir at 50°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of ketone.
- Workup: Quench with ice-water, extract with Diethyl Ether. Wash organics with brine, dry

 , and concentrate to yield 2-(4-chlorophenyl)-2-methyloxirane.

Step 2: Aminolysis (Ring Opening)

- Setup: Dissolve the crude epoxide in Methanol (concentration ~0.5 M).
- Ammonolysis: Add aqueous Ammonium Hydroxide (28%, 10 eq) or use a saturated solution of

 in Methanol.
- Conditions: Seal in a pressure vessel (autoclave or heavy-walled glass tube) and heat to 60–80°C for 12 hours. The elevated pressure is critical to prevent ammonia loss and drive the kinetics of the ring opening on the hindered tertiary center.
- Purification: Concentrate to remove methanol/ammonia. Acidify with 1N HCl to pH 2, wash with Ether (removes non-basic impurities), then basify aqueous layer to pH 12 with NaOH. Extract product into DCM.
- Crystallization: Recrystallize from Isopropyl Acetate/Heptane to obtain pure CAS 802565-41-9.

Analytical Quality Control

Validation of the compound's identity and purity is essential, particularly to distinguish it from its regioisomer (2-amino-1-(4-chlorophenyl)propan-1-ol).

Table 2: Analytical Specifications

| Method | Parameter | Expected Observation |
|--------------|---|---|
| HPLC-UV | Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile (Gradient 5-95%) | |
| Detection | 220 nm (Amide/Phenyl absorption) | |
| 1H-NMR | Solvent | or |
| Key Signals | 7.3-7.4 (m, 4H, Ar-H), 1.5 (s, 3H,) 2.8-3.0 (dd, 2H,) | |
| Mass Spec | Ionization | ESI+ (Electrospray Ionization) |
| M+H Peak | m/z 186.1 (Characteristic Chlorine isotope pattern 3:1 at 186/188) | |

Applications in Drug Development

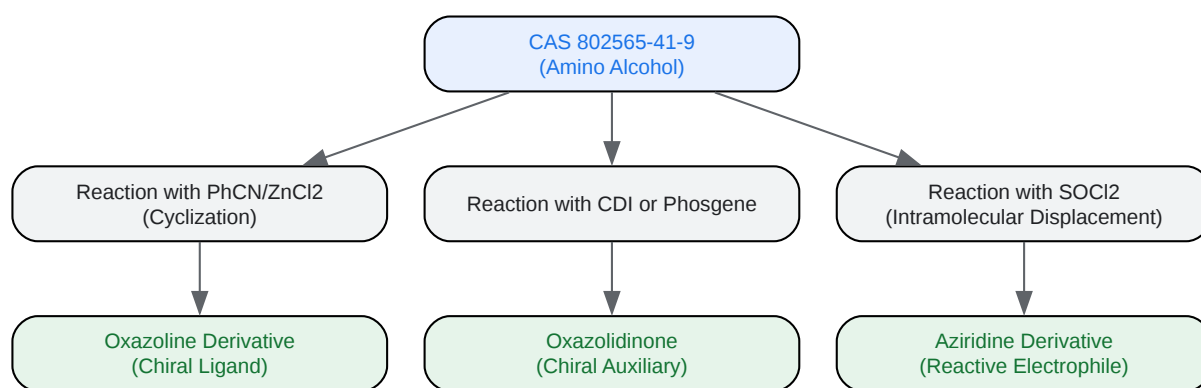
CAS 802565-41-9 is a versatile "chiral pool" intermediate. Its primary utility lies in:

- **SNDRI Synthesis:** The 2-aryl-2-hydroxy-propylamine scaffold is a precursor to cyclized morpholinol derivatives used in treating depression and ADHD.

- Oxazoline Ligands: Condensation with nitriles yields oxazolines, which are used as ligands in asymmetric catalysis (e.g., Evans aldol reactions).
- Metabolic Standards: It serves as a reference standard for the identification of metabolites of chlorphentermine-related drugs.

5.1 Reaction Profiling: Cyclization Pathways

The amino-alcohol functionality allows for diverse cyclization strategies.



[Click to download full resolution via product page](#)

Figure 2: Divergent synthetic utility of the CAS 802565-41-9 scaffold.

Handling, Stability, and Safety

Safety Profile:

- GHS Classification: Warning. Causes skin irritation (H315), Causes serious eye irritation (H319).
- Handling: As a primary amine, it can absorb from the air to form carbamates. Store under inert gas (Argon/Nitrogen).
- Storage: Keep at 2–8°C. Hygroscopic; store in a desiccator.

Stability:

- Stable under neutral and basic conditions.
- Susceptible to dehydration (elimination of water) under strong acidic conditions at high heat, leading to the formation of the corresponding enamine or alkene.

References

- PubChem Compound Summary. "**1-Amino-2-(4-chlorophenyl)propan-2-ol**". National Center for Biotechnology Information. [Link](#)
- Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364. [Link](#)
- ChemScene Product Data. "**1-Amino-2-(4-chlorophenyl)propan-2-ol** Data Sheet". ChemScene. [Link](#)
- EPA CompTox Chemicals Dashboard. "**1-Amino-2-(4-chlorophenyl)propan-2-ol** Details". U.S. Environmental Protection Agency. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alchempharmtech.com [alchempharmtech.com]
- 2. chemscene.com [chemscene.com]
- 3. 305448-36-6_1-amino-2-(4-methoxyphenyl)propan-2-olCAS号:305448-36-6_1-amino-2-(4-methoxyphenyl)propan-2-ol【结构式 性质 英文】 - 化源网 [chemsrc.com]
- To cite this document: BenchChem. [Technical Profile: CAS 802565-41-9]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1285015/docs#technical-profile-cas-802565-41-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)